[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a morpholine ring, and a carbothioyl group attached to a phenyl ring, further connected to a methylbenzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] acetate. This intermediate can be synthesized through the reaction of 2-ethoxy-4-nitrophenol with morpholine and carbon disulfide under basic conditions to form the carbothioyl derivative. This intermediate is then esterified with 3-methylbenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates), converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving esterases and thioesterases. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced materials and coatings.
Wirkmechanismus
The mechanism of action of [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate involves its interaction with specific molecular targets. For instance, the ester and thioester groups can undergo hydrolysis in the presence of esterases, releasing active metabolites. These metabolites can then interact with cellular pathways, potentially modulating biological processes such as inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] acetate
- [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] phenol
- [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzoate
Uniqueness
Compared to similar compounds, [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate is unique due to the presence of the 3-methylbenzoate moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a distinct entity in its class.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development. Further studies are needed to fully explore its capabilities and applications.
Eigenschaften
Molekularformel |
C21H23NO4S |
---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H23NO4S/c1-3-25-19-14-16(20(27)22-9-11-24-12-10-22)7-8-18(19)26-21(23)17-6-4-5-15(2)13-17/h4-8,13-14H,3,9-12H2,1-2H3 |
InChI-Schlüssel |
ZEQHKYVYBYTXOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.